5-Hydroxytryptophan ethyl ester
CAS No.: 36892-61-2
Cat. No.: VC20298424
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36892-61-2 |
|---|---|
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | ethyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
| Standard InChI | InChI=1S/C13H16N2O3/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12/h3-4,6-7,11,15-16H,2,5,14H2,1H3/t11-/m0/s1 |
| Standard InChI Key | HIHZWVKQSWRKCO-NSHDSACASA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N |
| Canonical SMILES | CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N |
Introduction
Chemical Identity and Structural Characteristics
5-Hydroxytryptophan ethyl ester is an ester derivative of 5-HTP, characterized by the substitution of the carboxylic acid group with an ethyl ester moiety. Its molecular formula is CHNO, with a molecular weight of 248.28 g/mol. The esterification enhances the compound’s solubility in organic solvents, a property critical for its use in synthetic chemistry.
Structural Analysis
The molecule consists of an indole ring substituted with a hydroxyl group at the 5-position and an ethyl ester-functionalized alanine side chain at the 3-position. This configuration stabilizes the intermediate during reduction and hydrolysis steps, preventing unwanted side reactions . X-ray crystallography of related intermediates reveals planar indole systems and orthogonal ester group orientations, which facilitate regioselective transformations .
Synthetic Pathways and Industrial Production
The synthesis of 5-HTP-EE is central to the streamlined production of 5-HTP, as demonstrated in the patent CN103554005A . This method contrasts sharply with older approaches, which suffered from low yields and complex purification requirements.
Condensation Reaction
The synthesis begins with 5-bromoindole and 3-bromo-2-hydroxyimino-propionic acid ethyl ester (Compound III). Key reaction parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (15–20× weight) |
| Base | NaCO or KCO (5–8× molar ratio) |
| Temperature | 25°C (ambient) |
| Time | 24 hours |
| Yield | 78–85% |
This step forms Compound IV, a brominated intermediate, which is purified via silica gel chromatography using ethyl acetate/hexane gradients .
Reduction and Ester Formation
Compound IV undergoes reduction to yield 5-HTP-EE (Compound V). Catalytic hydrogenation or sodium borohydride in ethanol achieves selective reduction of the oxime group to an amine, preserving the ester functionality. The reaction proceeds at 50–60°C for 6–8 hours, yielding 90–94% of Compound V .
Physicochemical Properties
While direct data on 5-HTP-EE is limited in public databases, inferences from synthesis protocols and analogous compounds suggest the following properties:
| Property | Value |
|---|---|
| Melting Point | 162–165°C (estimated) |
| Boiling Point | Decomposes above 300°C |
| Solubility | Soluble in ethanol, DCM, THF |
| Stability | Sensitive to prolonged acid/base exposure |
The ester group’s lipophilicity (logP ≈ 1.8) improves membrane permeability compared to 5-HTP, making it a candidate for prodrug development .
Role in 5-HTP Manufacturing
Hydrolysis of 5-HTP-EE to 5-HTP occurs under alkaline conditions:
| Hydrolysis Parameter | Condition |
|---|---|
| Solvent | Ethanol/water (3:1 v/v) |
| Base | 20% NaOH (8–10× molar ratio) |
| Temperature | 70–80°C |
| Time | 3.5–4 hours |
| Yield | 88–92% |
Advantages Over Alternative Methods
The 5-HTP-EE pathway addresses critical limitations of prior art:
-
Plant Extraction: Seasonal variability and low yields (0.5–1.2% from Griffonia simplicifolia seeds) .
-
Biotechnological Production: Requires genetically modified strains, costly purification, and faces metabolic interference .
-
Multi-Step Syntheses: Older nine-step routes with <30% total yields and toxic byproducts .
Environmental metrics further highlight its superiority, with a 40% reduction in organic solvent waste and 65% lower energy consumption compared to autoclave-based hydroxylation methods .
Future Research Directions
-
Prodrug Optimization: Modifying the ester group (e.g., using isopropyl or pivaloyloxymethyl esters) to enhance bioavailability.
-
Continuous Flow Synthesis: Automating 5-HTP-EE production to reduce batch variability.
-
Stereoselective Synthesis: Developing asymmetric catalysis to directly yield L-5-HTP-EE, avoiding resolution steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume